molecular formula C7H2ClF2N B117424 5-Chloro-2,4-difluorobenzonitrile CAS No. 146780-26-9

5-Chloro-2,4-difluorobenzonitrile

Cat. No. B117424
CAS RN: 146780-26-9
M. Wt: 173.55 g/mol
InChI Key: JPKFRPZCKNFWIJ-UHFFFAOYSA-N
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Description

5-Chloro-2,4-difluorobenzonitrile is a chemical compound with the molecular formula C7H2ClF2N . It has a molecular weight of 173.55 g/mol . This compound is used as a basic material for the synthesis of other compounds in the pharmaceutical and agrochemical fields .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H2ClF2N/c8-5-1-4 (3-11)6 (9)2-7 (5)10/h1-2H . The Canonical SMILES is C1=C (C (=CC (=C1Cl)F)F)C#N . These codes provide a textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a boiling point of 48-50 °C . It has a predicted density of 1.43±0.1 g/cm3 . The compound is stored at ambient temperature .

Scientific Research Applications

Photochemical Properties

  • Photochemistry Studies : The photochemistry of similar compounds like 5-chloro-2-hydroxybenzonitrile has been explored, revealing insights into transient species formation and reactions with oxygen and other agents. These studies provide a foundation for understanding the behavior of related compounds like 5-chloro-2,4-difluorobenzonitrile in various conditions (Bonnichon et al., 1999).

Synthesis and Reactivity

  • Halogen-Exchange Fluorination : Research demonstrates the synthesis of closely related compounds such as 3,4-difluorobenzonitrile through halogen-exchange reactions. This process includes key intermediates that could be relevant for the synthesis of this compound (Suzuki & Kimura, 1991).

Applications in Drug Development

  • Antimalarial and Antibacterial Effects : Compounds derived from 5-chloro-2-nitrobenzonitrile, a related compound, show potential in developing treatments for malaria and bacterial infections. This suggests possible pharmaceutical applications for this compound in the development of novel therapeutic agents (Elslager et al., 1980).

Spectroscopic Analysis

  • Electronic Transitions Study : Investigations into the electronic transitions of isomeric difluorobenzonitriles, which include structures similar to this compound, provide valuable data for understanding the optical properties of these compounds (Ramu et al., 1993).

Safety and Hazards

Safety information for 5-Chloro-2,4-difluorobenzonitrile indicates that it should be handled with care. Contact with skin and eyes should be avoided, and personal protective equipment should be used. The compound should be handled in a well-ventilated area, and all sources of ignition should be removed .

properties

IUPAC Name

5-chloro-2,4-difluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF2N/c8-5-1-4(3-11)6(9)2-7(5)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPKFRPZCKNFWIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10625400
Record name 5-Chloro-2,4-difluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

146780-26-9
Record name 5-Chloro-2,4-difluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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